Ethyl N-hydroxyethanimidate

Description

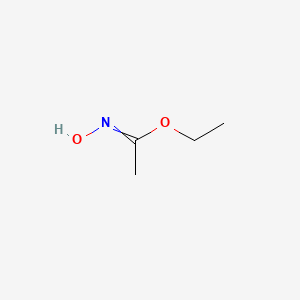

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-hydroxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAVVNRCKPKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065129 | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10576-12-2 | |

| Record name | Ethyl N-hydroxyethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10576-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetohydroximate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010576122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-hydroxyacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDIC ACID, N-HYDROXY-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHX9UH9AV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of Ethyl N-hydroxyethanimidate?

An In-Depth Technical Guide to the Physical Properties of Ethyl N-hydroxyethanimidate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl N-hydroxyethanimidate (CAS No. 10576-12-2). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers insights into the practical implications of these properties, the rationale behind measurement techniques, and their relevance in synthetic chemistry and materials science.

Introduction and Strategic Importance

Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl N-hydroxyacetimidate and Ethyl acetohydroxamate, is a valuable reagent in organic synthesis.[1][2][3] Its utility is rooted in its bifunctional nature, containing both a nucleophilic hydroxylamine moiety and an imidate functional group. This structure makes it a key precursor for synthesizing a variety of heterocyclic compounds and other complex organic molecules, including O-acyl and O-nitrophenylhydroxylamines.[2][4] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective handling, reaction optimization, purification, and storage, ensuring reproducibility and safety in a laboratory setting.

A critical structural feature of this molecule is the potential for stereoisomerism around the carbon-nitrogen double bond, leading to (E) and (Z) isomers.[5][6] While many commercial sources supply a mixture or do not specify the isomeric ratio, it is crucial for the discerning scientist to recognize that the physical properties, particularly melting point and spectroscopic data, can be influenced by the isomeric composition.

Core Molecular and Physical Identifiers

The foundational step in characterizing any chemical compound is to establish its fundamental identifiers. These data points are non-negotiable for regulatory compliance, material sourcing, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 10576-12-2 | [1][2][5][7] |

| Molecular Formula | C₄H₉NO₂ | [1][5][8] |

| Molecular Weight | 103.12 g/mol | [1][5][7][8] |

| IUPAC Name | ethyl (1Z)-N-hydroxyethanimidate / ethyl (1E)-N-hydroxyethanimidate | [5][6] |

| InChI Key | QWKAVVNRCKPKNM-SNAWJCMRSA-N ((E)-isomer) | [1][2][6][9] |

Physicochemical Properties: A Quantitative Analysis

The following table summarizes the key experimentally determined and computationally predicted physical properties of Ethyl N-hydroxyethanimidate. These values dictate the conditions required for its storage, handling, and use in reactions.

| Property | Value Range | Significance & Experimental Insight | Source(s) |

| Physical State | Colorless to pale yellow liquid or fused solid | The low melting point means it can exist as a liquid or solid at ambient lab temperatures.[4][9][10] | [4][10] |

| Melting Point | 23 - 25 °C | A narrow melting point range is a primary indicator of high purity. Broadening suggests impurities or isomeric mixtures. | [1][2][7][8][11] |

| Boiling Point | 55 - 58 °C @ 6 mmHg 164.5 ± 9.0 °C @ 760 mmHg | The significant difference highlights its thermal sensitivity. Vacuum distillation is mandatory to prevent decomposition at atmospheric pressure. | [1][2][7][8] |

| Density | 1.0 ± 0.1 g/cm³ | Useful for mass-to-volume conversions and as a quality control parameter. | [8] |

| Refractive Index | n²⁰/D: 1.432 - 1.435 | A rapid, non-destructive method for identity confirmation and purity assessment. The value is highly sensitive to impurities. | [1][7][9][11] |

| Flash Point | 77 °C (170 °F) | Classifies the material as a flammable liquid, dictating safe handling procedures away from ignition sources.[1][7][8][11] | [1][7][8] |

| Solubility | Decomposes in water | This reactivity with water is critical. It implies that aqueous workups must be performed cautiously, and the compound must be stored under anhydrous conditions. | [1][2][7][8] |

| Vapor Pressure | 0.7 mmHg @ 25 °C 33.7 Pa @ 25 °C | Indicates moderate volatility. Handling in a well-ventilated fume hood is recommended to minimize inhalation exposure. | [7][8][11] |

| LogP | 0.7 - 0.89 (Computed) | This value suggests a relatively balanced hydrophilic-lipophilic character, providing clues for selecting appropriate solvent systems for chromatography and extractions. | [5][6][8] |

| pKa | 14.20 ± 0.10 (Predicted) | The high pKa of the N-OH proton indicates it is a very weak acid, requiring a strong base for deprotonation.[11] | [11] |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of Ethyl N-hydroxyethanimidate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR : Key expected signals include a triplet and quartet for the ethyl group (CH₃CH₂), a singlet for the methyl group (CH₃C=N), and a broad singlet for the hydroxyl proton (N-OH), which may be exchangeable with D₂O.[4][12] The chemical shifts of the methyl and ethyl protons can differ slightly between the (E) and (Z) isomers.

-

¹³C NMR : Will show distinct signals for the four unique carbon atoms in the molecule, with the chemical shift of the C=N carbon being particularly characteristic.[6][13]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational bands would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[1][4]

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (103.12).[4]

Experimental Protocol: Validating Purity via Melting Point Determination

Objective: To determine the melting point range of Ethyl N-hydroxyethanimidate as a primary indicator of purity.

Causality: The principle rests on the thermodynamic property that impurities disrupt the crystal lattice of a solid, typically causing both a depression and a broadening of the melting point range. A sharp, well-defined melting range (e.g., < 2 °C) that aligns with literature values is a strong validation of compound purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely solidified by cooling it below its expected melting point (e.g., in an ice bath). The compound is moisture-sensitive, so this should be done under a dry atmosphere if possible.[2]

-

Loading: Finely crush a small amount of the solidified sample. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool. Prepare a second sample.

-

Begin heating again, but slow the ramp rate to 1-2 °C/min when the temperature is within 15-20 °C of the approximate melting point found in the first run.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Interpretation: Compare the observed range to the literature value of 23-25 °C.[1][7][8] A range that is broad or depressed suggests the presence of impurities or residual solvent.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the characterization and purity assessment of a newly synthesized or received batch of Ethyl N-hydroxyethanimidate.

Caption: Workflow for Quality Control of Ethyl N-hydroxyethanimidate.

Safe Handling and Storage

Given its properties, specific precautions are necessary:

-

Hazards : The compound is irritating to the eyes, respiratory system, and skin.[7] It is also a flammable liquid.[6]

-

Handling : Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]

-

Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, to minimize degradation and maintain its solid state.[11] It is noted as being moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent decomposition.[2]

Conclusion

Ethyl N-hydroxyethanimidate is a low-melting, flammable, and moisture-sensitive solid with moderate volatility. Its thermal lability necessitates the use of high-vacuum distillation for purification. The key quality control metrics are its sharp melting point and characteristic spectroscopic signatures. A thorough understanding and verification of these physical properties are paramount for any scientist aiming to use this versatile reagent successfully and safely in a research or development setting.

References

-

n-hydroxy-ethanimidicaciethylester - ChemBK. (n.d.). Retrieved from [Link]

-

Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc. (n.d.). Retrieved from [Link]

-

N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl N-hydroxyacetimidate - SpectraBase. (n.d.). Retrieved from [Link]

-

Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

ethyl N-hydroxyacetimidate - Stenutz. (n.d.). Retrieved from [Link]

Sources

- 1. Ethyl N-hydroxyacetimidate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Ethyl N-hydroxyacetimidate, 97% | Fisher Scientific [fishersci.ca]

- 3. 乙酰羟肟酸乙酯 - N-羟基乙酰亚胺酸乙酯, N-羟基亚氨逐乙酸乙酯 [sigmaaldrich.com]

- 4. Ethyl N-hydroxyethanimidate|97%|CAS 10576-12-2 [benchchem.com]

- 5. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]

- 9. 197500100 [thermofisher.com]

- 10. A11006.14 [thermofisher.com]

- 11. 10576-12-2 CAS MSDS (Ethyl acetohydroxamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl N-hydroxyethanimidate for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl acetohydroximate, is an organic compound with the chemical formula C₄H₉NO₂.[1] While not a therapeutic agent in itself, it serves as a crucial and versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its significance lies in the presence of a hydroxamic acid ester functionality, a key pharmacophore in the design of various enzyme inhibitors. This guide provides a comprehensive overview of Ethyl N-hydroxyethanimidate, from its fundamental properties to its applications in contemporary drug discovery, tailored for the discerning scientific audience.

Core Chemical Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its unique identifiers and physical characteristics. This information is critical for laboratory handling, analytical characterization, and computational modeling.

| Identifier | Value | Source |

| CAS Number | 10576-12-2 | [1][2][3] |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | ethyl N-hydroxyethanimidate | [1] |

| Synonyms | Ethyl acetohydroximate, N-Hydroxyethanimidic acid ethyl ester | [1][3] |

| Appearance | Colorless to yellow liquid after melting | [2] |

| Melting Point | 23-25 °C | |

| Boiling Point | 55-58 °C at 6 mmHg | |

| Refractive Index | 1.4320 to 1.4350 (20°C, 589 nm) | [2] |

Synthesis of Ethyl N-hydroxyethanimidate: A Practical Approach

The synthesis of Ethyl N-hydroxyethanimidate is well-documented, with a common and efficient method involving the reaction of an imidate hydrochloride with hydroxylamine. This process is accessible for typical laboratory settings.

Experimental Protocol: Synthesis from Ethyl Acetimidate Hydrochloride

An efficient synthesis of Ethyl N-hydroxyethanimidate can be achieved from ethyl acetimidate hydrochloride, which is prepared from acetonitrile and ethanol in the presence of acetyl chloride, followed by reaction with hydroxylamine and potassium carbonate. This method avoids the direct use of hydrogen chloride gas and can yield significant quantities of the product without the need for chromatographic purification.[4]

Step 1: Formation of Ethyl Acetimidate Hydrochloride

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine acetonitrile and ethanol.

-

Slowly add acetyl chloride to the mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture until the formation of the ethyl acetimidate hydrochloride precipitate is complete.

-

Isolate the solid product by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

Step 2: Conversion to Ethyl N-hydroxyethanimidate

-

Suspend the prepared ethyl acetimidate hydrochloride in a suitable solvent, such as ethanol.

-

Add a solution of hydroxylamine and potassium carbonate to the suspension.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the inorganic salts are removed by filtration.

-

The filtrate, containing the desired product, is concentrated under reduced pressure.

-

The crude product can be further purified by distillation or crystallization.

Caption: Synthetic workflow for Ethyl N-hydroxyethanimidate.

Spectroscopic Characterization: The Molecular Fingerprint

A rigorous confirmation of the identity and purity of a synthesized compound is paramount. Spectroscopic techniques provide a detailed "fingerprint" of the molecular structure.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl N-hydroxyethanimidate provides distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl N-hydroxyethanimidate will exhibit characteristic absorption bands for the N-O, C=N, and C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the molecule's fragmentation pattern under ionization.

The Role of the Hydroxamic Acid Moiety in Drug Development

The true value of Ethyl N-hydroxyethanimidate for drug development professionals lies in its hydroxamic acid ester functional group. Hydroxamic acids are a well-established class of zinc-binding groups, making them a cornerstone in the design of inhibitors for metalloenzymes.

Mechanism of Action: Metalloenzyme Inhibition

Many critical enzymes in physiological and pathological processes are metalloenzymes, containing a metal ion (often zinc) in their active site that is essential for their catalytic activity. The hydroxamic acid moiety can act as a bidentate ligand, effectively chelating the zinc ion in the enzyme's active site. This strong interaction displaces water molecules and disrupts the catalytic mechanism, leading to potent enzyme inhibition.

Caption: Mechanism of metalloenzyme inhibition by hydroxamic acids.

Key Therapeutic Targets

The application of hydroxamic acid-based inhibitors spans several therapeutic areas:

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their dysregulation is implicated in various cancers. Several approved anticancer drugs are hydroxamic acid-based HDAC inhibitors. Ethyl N-hydroxyethanimidate can serve as a starting material for the synthesis of novel HDAC inhibitors.[5][6]

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in the degradation of the extracellular matrix and are overexpressed in conditions like arthritis, cancer metastasis, and fibrosis. The design of MMP inhibitors often incorporates a hydroxamic acid group to target the catalytic zinc ion.[7][8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Ethyl N-hydroxyethanimidate.

-

Hazard Statements: The compound is a flammable liquid and vapor. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing fumes, and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed.

Conclusion: A Small Molecule with Significant Potential

Ethyl N-hydroxyethanimidate is more than just a chemical compound; it is a key enabler in the synthesis of potentially life-saving therapeutics. Its value lies in the strategic placement of a hydroxamic acid ester group, a functionality that has proven to be highly effective in the design of potent metalloenzyme inhibitors. For researchers and scientists in drug development, a thorough understanding of the properties, synthesis, and applications of Ethyl N-hydroxyethanimidate provides a valuable tool in the quest for novel and effective medicines.

References

-

PubChem. Ethyl acetohydroximate | C4H9NO2 | CID 99894. [Link]

-

Hyodo, K., Miki, K., & Yauchi, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. [Link]

-

Curtin, M. L. (2004). Synthesis of novel hydroxamate and non-hydroxamate histone deacetylase inhibitors. Current opinion in drug discovery & development, 7(6), 848–868. [Link]

-

Lee, J. H., et al. (2025). Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. Journal of Microbiology and Biotechnology. [Link]

-

Wang, Y., et al. (2025). Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry. [Link]

-

Brown, L. E., et al. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Bioorganic & medicinal chemistry letters, 10(7), 635–639. [Link]

-

Asensi-Bernardi, L., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules, 26(15), 4488. [Link]

-

Sylte, I., et al. (2016). Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors. European journal of medicinal chemistry, 109, 234–245. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. アセトヒドロキサム酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl acetohydroxamate 97 10576-12-2 [sigmaaldrich.com]

- 4. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel hydroxamate and non-hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl N-hydroxyethanimidate from Ethyl Acetimidate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate (EAH), is a crucial intermediate in organic synthesis. It serves as a valuable precursor for creating O-aryl hydroxylamine derivatives and as a protecting group for amines.[1] This guide provides a comprehensive overview of a robust and efficient method for synthesizing Ethyl N-hydroxyethanimidate from ethyl acetimidate, focusing on the underlying chemical principles, a detailed experimental protocol, and characterization of the final product.

The synthesis involves a two-step process. First is the formation of ethyl acetimidate hydrochloride via the Pinner reaction, followed by the reaction with hydroxylamine to yield the desired Ethyl N-hydroxyethanimidate.[1][2] This guide will detail a method that avoids the direct use of hydrogen chloride gas, enhancing safety and scalability.[1][2]

Reaction Mechanism and Stoichiometry

The overall synthesis can be conceptually divided into two primary stages:

-

Pinner Reaction: Formation of Ethyl Acetimidate Hydrochloride. Acetonitrile and ethanol react in the presence of an acid catalyst (generated in situ from acetyl chloride) to form the ethyl acetimidate hydrochloride salt.

-

Hydroxylamine Reaction: The isolated ethyl acetimidate hydrochloride is then reacted with hydroxylamine in the presence of a base to yield Ethyl N-hydroxyethanimidate.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl N-hydroxyethanimidate.

Experimental Protocol

This protocol is adapted from a method that has been demonstrated to be efficient and scalable, yielding a significant amount of the product without the need for column chromatography.[1][2]

Part 1: Synthesis of Ethyl Acetimidate Hydrochloride

Materials:

-

Acetonitrile

-

Ethanol

-

Acetyl Chloride

-

Anhydrous Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetonitrile and ethanol.

-

In Situ HCl Generation: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise to the stirred solution. The acetyl chloride reacts with ethanol to generate hydrogen chloride in situ, which then catalyzes the Pinner reaction.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as ¹H NMR.[3]

-

Isolation: The ethyl acetimidate hydrochloride will precipitate out of the solution as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.[4]

Part 2: Synthesis of Ethyl N-hydroxyethanimidate

Materials:

-

Ethyl Acetimidate Hydrochloride (from Part 1)

-

Hydroxylamine Hydrochloride

-

Potassium Carbonate (or another suitable base)

-

Solvent (e.g., Diethyl Ether/Water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the ethyl acetimidate hydrochloride in the chosen solvent system.

-

Addition of Reagents: Add hydroxylamine hydrochloride and the base (e.g., potassium carbonate) to the suspension. The base is crucial for neutralizing the hydrochloride salts and facilitating the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Workup and Isolation:

-

After the reaction is complete, separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude Ethyl N-hydroxyethanimidate.

-

-

Purification (if necessary): While this method often yields a product of high purity,[1][2] further purification can be achieved by distillation or crystallization if required.

Optimization of Reaction Conditions

The choice of base and solvent can significantly impact the yield of Ethyl N-hydroxyethanimidate. Studies have shown that potassium carbonate often provides better yields compared to other bases.[1] A biphasic solvent system like diethyl ether and water can be effective for the second step.[1]

| Parameter | Recommended Condition | Rationale |

| Base | Potassium Carbonate | Demonstrated to provide superior yields in similar syntheses.[1] |

| Solvent (Step 2) | Diethyl Ether / Water | Facilitates the reaction and subsequent separation of the product.[1] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without promoting side reactions. |

Characterization of Ethyl N-hydroxyethanimidate

The identity and purity of the synthesized Ethyl N-hydroxyethanimidate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity of the compound.[4]

Safety Considerations

-

Acetyl Chloride: is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Hydroxylamine: can be explosive and is a skin and respiratory irritant. Handle with care.

-

Diethyl Ether: is highly flammable. Ensure all operations are performed away from ignition sources.

Conclusion

This guide outlines an efficient and practical method for the synthesis of Ethyl N-hydroxyethanimidate from ethyl acetimidate. By generating the necessary acid catalyst in situ, this procedure avoids the handling of hazardous hydrogen chloride gas, making it a safer and more scalable alternative for laboratory and potential industrial applications. The detailed protocol and discussion of reaction parameters provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Sources

Preparation of Ethyl N-hydroxyethanimidate using hydroxylamine hydrochloride

An In-Depth Technical Guide to the Preparation of Ethyl N-hydroxyethanimidate using Hydroxylamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of Ethyl N-hydroxyethanimidate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol through rigorous characterization, and embeds critical safety considerations, reflecting the pillars of expertise, trustworthiness, and authoritative grounding.

Strategic Overview: The Significance of Ethyl N-hydroxyethanimidate

Ethyl N-hydroxyethanimidate, a key organic intermediate, belongs to the class of N-hydroxyimidates. These compounds are highly valuable in synthetic chemistry, serving as precursors for a variety of functional groups. Notably, they are used in the synthesis of O-substituted hydroxylamines and as protecting groups for amines.[1][2] Their utility in the development of novel pharmaceutical and agricultural products makes a reliable and well-understood synthetic protocol essential for research and development laboratories.[1] This guide focuses on a robust and efficient method starting from readily available materials: acetonitrile, ethanol, and hydroxylamine hydrochloride.

The Chemical Blueprint: Reaction Mechanism and Causality

The synthesis of Ethyl N-hydroxyethanimidate from acetonitrile and hydroxylamine hydrochloride is best understood as a two-stage process, which can be efficiently performed in a single pot.

Stage 1: The Pinner Reaction - Formation of Ethyl Acetimidate Hydrochloride The process begins with the in situ generation of ethyl acetimidate hydrochloride via the Pinner reaction.[2] Acetonitrile reacts with ethanol under anhydrous acidic conditions. The acid, generated in situ from acetyl chloride and ethanol, protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by ethanol.

Stage 2: Nucleophilic Substitution - Formation of the N-Hydroxyimidate In the second stage, hydroxylamine hydrochloride is introduced along with a base, such as potassium carbonate. The base serves a critical dual purpose:

-

Deprotonation of Hydroxylamine: It neutralizes the hydrochloride salt, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile.[3]

-

Reaction Driving Force: It neutralizes the molecule of HCl bound to the ethyl acetimidate, facilitating the subsequent reaction.

The free hydroxylamine then attacks the electrophilic carbon of the imidate. This is followed by the elimination of an ethanol molecule, yielding the final product, Ethyl N-hydroxyethanimidate. The entire process requires anhydrous conditions to prevent the hydrolysis of the reactive imidate intermediate back to an ester or carboxylic acid.[4]

Field-Validated Experimental Protocol

This protocol is adapted from a highly efficient and safer method that avoids the direct handling of hydrogen chloride gas by generating it in situ.[2][5]

Reagent and Equipment Summary

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Acetonitrile | C₂H₃N | 41.05 | 8.21 g (10.5 mL) | 0.20 | 1.0 |

| Ethanol (Anhydrous) | C₂H₆O | 46.07 | 13.8 g (17.5 mL) | 0.30 | 1.5 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 15.7 g (14.2 mL) | 0.20 | 1.0 |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 16.0 g | 0.23 | 1.15 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 63.6 g | 0.46 | 2.3 |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~300 mL | - | - |

| Saturated NaCl (aq) | NaCl | - | ~100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser with drying tube, dropping funnel, ice-water bath, standard glassware for workup.

Step-by-Step Methodology

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

-

Pinner Reaction Initiation: To the flask, add anhydrous ethanol (17.5 mL) and acetonitrile (10.5 mL). Cool the flask in an ice-water bath with stirring.

-

In-Situ HCl Generation: Slowly add acetyl chloride (14.2 mL) to the cooled mixture via the dropping funnel over 30-45 minutes. Causality Note: This exothermic reaction generates HCl in situ, which then drives the Pinner reaction. Slow addition is crucial to control the temperature and prevent side reactions. A white precipitate of ethyl acetimidate hydrochloride will begin to form.[1]

-

Imidate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure complete formation of the imidate salt.

-

Addition of Hydroxylamine and Base: Cool the flask again in an ice bath. In a separate beaker, prepare a mixture of hydroxylamine hydrochloride (16.0 g) and potassium carbonate (63.6 g). Add this solid mixture to the reaction flask in portions over 20-30 minutes. Causality Note: This step must be done with cooling as the neutralization is exothermic. Potassium carbonate is a suitable base as it is strong enough to deprotonate NH₂OH·HCl but not so strong as to promote significant hydrolysis of the imidate or product.[5]

-

Reaction Completion: After adding the solids, remove the ice bath and stir the resulting thick slurry vigorously at room temperature overnight (12-16 hours).

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting the organic layer.[6]

-

Workup - Isolation: Filter the reaction mixture through a pad of celite to remove the inorganic salts (KCl, unreacted K₂CO₃). Wash the filter cake with dichloromethane (2 x 50 mL).

-

Workup - Extraction: Combine the filtrates and wash with saturated aqueous sodium chloride (brine, 2 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat above 40°C, as the product can be thermally sensitive.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system like diethyl ether/hexane to yield the pure product.

Product Validation: Characterization and Analysis

A successful synthesis must be confirmed by analytical data. The identity and purity of the synthesized Ethyl N-hydroxyethanimidate should be verified against established values.

Physical Properties

| Property | Expected Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [7] |

| Molecular Weight | 103.12 g/mol | [8] |

| Melting Point | 23-25 °C | [9][10] |

| Boiling Point | 55-58 °C @ 6 mmHg | [10] |

| Storage | 2-8°C, Moisture sensitive | [9][10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.[11]

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | br s | 1H | N-OH |

| ~4.10 | q | 2H | O-CH₂ -CH₃ |

| ~1.90 | s | 3H | C-CH₃ |

| ~1.25 | t | 3H | O-CH₂-CH₃ |

(Note: ¹H NMR data can be found referenced in various sources, including SpectraBase and PubChem).[8][12]

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C =N |

| ~65.0 | O-CH₂ |

| ~14.0 | C-CH₃ |

| ~13.5 | O-CH₂-CH₃ |

(Note: ¹³C NMR data is available for viewing on spectral databases).[13][14]

Safety and Hazard Management

Professional laboratory practice demands a thorough understanding and mitigation of risks associated with all reagents.

-

Hydroxylamine Hydrochloride: This is the primary hazard. It is corrosive, a skin sensitizer, harmful if swallowed or in contact with skin, and is suspected of causing cancer.[15] It may also explode when heated.[16] Always handle in a chemical fume hood.

-

Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water (including moisture in the air) to produce corrosive HCl gas. Handle only in a fume hood with appropriate personal protective equipment.

-

Acetonitrile & Dichloromethane: These are volatile and toxic organic solvents. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive intermediates before disposal.

Conclusion

The described method provides a reliable, scalable, and safer pathway to Ethyl N-hydroxyethanimidate. By understanding the causality behind each step—from the in situ acid generation for the Pinner reaction to the base-mediated nucleophilic attack by hydroxylamine—researchers can confidently execute and troubleshoot this synthesis. The integration of a rigorous analytical validation workflow ensures the production of high-purity material suitable for demanding applications in drug discovery and synthetic chemistry.

References

-

SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS . (n.d.). EMD Millipore. [Link]

- US Patent 4,743,701A - Process for the preparation of organo N-hydroxyimidates. (1988).

-

Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2015). Methods for Hydroxamic Acid Synthesis . PMC - PubMed Central - NIH. [Link]

-

Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 . (n.d.). Chemsrc. [Link]

-

n-hydroxy-ethanimidicaciethylester . (n.d.). ChemBK. [Link]

-

Kant, R., et al. (2017). Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications . ResearchGate. [Link]

-

Rocco, F., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications . MDPI. [Link]

-

Hydroxamic acid - Wikipedia . (n.d.). Wikipedia. [Link]

-

Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 . (n.d.). PubChem - NIH. [Link]

-

Kim, D., & Lee, J. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride . PubMed. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . (2021). University of Windsor. [Link]

- US Patent 7,091,378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase. (2006).

-

Ethyl N-hydroxyacetimidate . (n.d.). SpectraBase. [Link]

-

Al-Warhi, T. I., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates . PMC - NIH. [Link]

-

Kim, D., & Lee, J. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride . American Chemical Society. [Link]

-

Synthesis of hydroxamates (Weinreb amides) . (n.d.). Organic Chemistry Portal. [Link]

-

The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1 . (n.d.). ResearchGate. [Link]

-

N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 . (n.d.). PubChem - NIH. [Link]

-

Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum . (n.d.). SpectraBase. [Link]

-

Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis . Research Journal of Chemical Sciences. [Link]

-

Reaction pathways of hydroxylamine decomposition in the presence of acid/base . (n.d.). ScienceDirect. [Link]

-

Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde . (n.d.). ResearchGate. [Link]

-

Seven Essential Steps for In Situ Reaction Monitoring . (2020). Spectroscopy Online. [Link]

- HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride. (1994).

-

Ethanimidic acid, N-hydroxy-, ethyl ester . (2018). SIELC Technologies. [Link]

-

Techniques and Methods to Monitor Chemical Reactions . (n.d.). springerprofessional.de. [Link]

-

Amine release in synthesis (hydroxylamine hydrochloride) . (2024). Reddit. [Link]

-

Reaction of Hydroxylamine with Ethyl Acetoacetate . (n.d.). ElectronicsAndBooks. [Link]

- US Patent 5,166,436A - Method for the preparation of N-ethylhydroxylamine hydrochloride. (1992).

- EP 0534347 A2 - A method for the preparation of N-ethylhydroxylamine hydrochloride. (1993).

-

Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry . (n.d.). Waters Corporation. [Link]

Sources

- 1. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A11006.14 [thermofisher.com]

- 8. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. N-ethyl-N-hydroxyacetamide | Benchchem [benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. shepherd.edu [shepherd.edu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Stability and reactivity of Ethyl N-hydroxyethanimidate under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-hydroxyethanimidate, a versatile synthetic intermediate, plays a crucial role in constructing complex molecular architectures in medicinal and agricultural chemistry. Understanding its stability and reactivity under various conditions is paramount for optimizing its use in synthetic protocols and ensuring the integrity of resulting products. This in-depth technical guide provides a comprehensive overview of the stability of Ethyl N-hydroxyethanimidate with respect to pH, temperature, and light, and delves into its reactivity with both electrophiles and nucleophiles. Drawing upon data from closely related analogs and general principles of hydroxamic acid derivative chemistry, this guide offers field-proven insights and detailed experimental considerations to empower researchers in harnessing the full potential of this valuable reagent.

Introduction to Ethyl N-hydroxyethanimidate: A Molecular Profile

Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl N-hydroxyacetimidate and Ethyl acetohydroxamate, is a member of the N-hydroxyimidate family of compounds. Its molecular structure, featuring a hydroxyl group attached to a nitrogen atom double-bonded to a carbon, imparts a unique combination of nucleophilic and electrophilic characteristics. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of organic molecules, including those with applications in pharmaceuticals and agrochemicals.[1] The molecule exists as E/Z isomers, with the CAS number 10576-12-2 corresponding to the Z isomer.[1]

Table 1: Physicochemical Properties of Ethyl N-hydroxyethanimidate

| Property | Value | Source |

| CAS Number | 10576-12-2 | |

| Molecular Formula | C4H9NO2 | [2] |

| Molecular Weight | 103.12 g/mol | [3][2] |

| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt. | [3][2] |

| Melting Point | 23-25 °C | |

| Boiling Point | 55-58 °C at 6 mmHg | |

| pKa (predicted) | ~14.2 | |

| Refractive Index | 1.4315-1.4365 @ 20°C | [3] |

Stability Profile of Ethyl N-hydroxyethanimidate

The utility of Ethyl N-hydroxyethanimidate in multi-step syntheses is intrinsically linked to its stability under various reaction and purification conditions. This section explores its susceptibility to degradation by hydrolysis, heat, and light.

pH-Dependent Stability and Hydrolysis

The stability of Ethyl N-hydroxyethanimidate is significantly influenced by the pH of the medium. Like other hydroxamic acid derivatives, it is prone to hydrolysis, breaking down into acetic acid and ethyl hydroxylamine. This degradation pathway is a critical consideration in both acidic and basic environments.

Acid-Catalyzed Hydrolysis:

In acidic solutions, the hydrolysis of hydroxamic acids is a well-documented phenomenon.[4][5] Studies on the closely related acetohydroxamic acid (AHA) in nitric acid have shown that the reaction is acid-catalyzed and follows first-order kinetics with respect to both the hydroxamic acid and the hydronium ion concentration.[5] The proposed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

The rate equation for the acid-catalyzed hydrolysis of AHA can be expressed as: Rate = k[AHA][H+] where k = 0.0015 L/mol·min at 25 °C in nitric acid solutions up to 4.0 M.[5] The activation energy for this process was determined to be 81.4 kJ/mol.[5] It is highly probable that Ethyl N-hydroxyethanimidate undergoes a similar acid-catalyzed hydrolysis, and these kinetic parameters for AHA provide a valuable benchmark for predicting its stability in acidic media.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of esters, including N-hydroxyimidates, is also accelerated. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the imidate group. The resulting tetrahedral intermediate then collapses to form a carboxylate and the corresponding hydroxylamine. This process, often referred to as saponification, is generally irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

Given the predicted pKa of approximately 14.2 for Ethyl N-hydroxyethanimidate, the hydroxyl group can be deprotonated under strongly basic conditions, which may influence the hydrolysis rate and mechanism. Researchers should exercise caution when using strongly basic conditions in the presence of this reagent, particularly at elevated temperatures.

Thermal Stability

Prolonged exposure to high temperatures should be avoided to prevent decomposition. Thermolysis of some cyclic hydroxamic acid derivatives has been shown to lead to ring-contraction reactions.[7] While the acyclic nature of Ethyl N-hydroxyethanimidate precludes such rearrangements, other decomposition pathways, such as elimination or fragmentation, could be possible at elevated temperatures. For synthetic applications, it is advisable to conduct reactions at the lowest effective temperature and to minimize the duration of heating.

Photochemical Stability

The photochemical stability of Ethyl N-hydroxyethanimidate has not been extensively studied. However, many organic molecules containing heteroatoms and double bonds can absorb UV radiation, potentially leading to photochemical reactions. Photolysis of some hydroxamic acid derivatives has been reported to induce rearrangements and other transformations.[7] To ensure the integrity of the compound, it is recommended to store Ethyl N-hydroxyethanimidate in amber-colored containers and to protect reaction mixtures from direct exposure to strong light sources, particularly UV light.

Reactivity Profile of Ethyl N-hydroxyethanimidate

The synthetic utility of Ethyl N-hydroxyethanimidate stems from its ability to react with a diverse range of electrophiles and nucleophiles. This section outlines its key reactivity patterns.

Reactions with Electrophiles

The N-hydroxy group of Ethyl N-hydroxyethanimidate is nucleophilic and can react with various electrophiles.

O-Alkylation and O-Acylation:

The oxygen atom of the N-hydroxy group can be readily alkylated or acylated. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

-

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) yields the corresponding O-alkylated N-hydroxyimidates.

-

O-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine affords O-acyl derivatives. These O-acylated products are themselves useful synthetic intermediates.

Reactions with Nucleophiles

The carbon atom of the imidate group in Ethyl N-hydroxyethanimidate is electrophilic and susceptible to attack by nucleophiles. These reactions often lead to the displacement of the ethoxy group.

Reaction with Amines:

Primary and secondary amines can react with Ethyl N-hydroxyethanimidate to form N-substituted acetohydroxamic acids. This reaction is a useful method for the synthesis of a variety of hydroxamic acids, which are an important class of compounds with applications as enzyme inhibitors.[8] Lower reaction temperatures are often favored to achieve kinetic control.[1]

Reaction with other Nucleophiles:

Other strong nucleophiles, such as thiols and Grignard reagents, are also expected to react at the electrophilic carbon center, leading to the formation of new carbon-sulfur or carbon-carbon bonds, respectively. The specific reaction conditions will dictate the outcome and efficiency of these transformations.

Experimental Protocols: Representative Procedures

While specific, detailed protocols for all reactions of Ethyl N-hydroxyethanimidate are beyond the scope of this guide, the following representative procedures for related hydroxamic acid derivatives can be adapted.

General Procedure for O-Acylation

-

Dissolve Ethyl N-hydroxyethanimidate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) and cool the mixture to 0 °C.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Reaction with Primary Amines

-

Dissolve Ethyl N-hydroxyethanimidate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

-

Add the primary amine (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-substituted acetohydroxamic acid by column chromatography or recrystallization.

Conclusion

Ethyl N-hydroxyethanimidate is a valuable and versatile building block in organic synthesis. A thorough understanding of its stability and reactivity is essential for its effective utilization. This guide has provided a detailed overview of its behavior under different conditions, highlighting its susceptibility to hydrolysis, particularly in acidic and basic media, and its dual reactivity towards both electrophiles and nucleophiles. By considering the principles and experimental guidelines outlined herein, researchers can better design and execute synthetic strategies that leverage the unique chemical properties of this important intermediate, leading to more efficient and reliable outcomes in their drug discovery and development endeavors.

References

- Current time information in New York, NY, US. (n.d.).

- Pichette, S., Aubert-Nicol, S., Lessard, J., & Spino, C. (2012). Photochemical and Thermal Ring-Contraction of Cyclic Hydroxamic Acid Derivatives. The Journal of Organic Chemistry, 77(21), 9846–9858.

- Paulenova, A., et al. (n.d.). Hydrolysis of aceto-hydroxamic acid under UREX+ conditions.

- S. B., & M. A. (2014). Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution.

- Khan, I. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Acetohydroxamic Acid? Retrieved from [Link]

- Huang, X., Zhou, L., Chen, H., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, 53(10), 100151.

- Sharma, C., et al. (2025, July 8). Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives.

- Google Patents. (n.d.). CN101460502B - Bicycloalkenylamino(thio)carbonyl compounds.

- Uddin, M. J., & Rao, P. N. P. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 968–993.

-

Scribd. (n.d.). Che Menu | PDF | Chemical Compounds | Chemistry. Retrieved from [Link]

- Al-Qawasmeh, R. A., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 15(1), 69.

- Tati, S. S., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 111–118.

-

OUCI. (n.d.). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic…. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Letters in Drug Design & Discovery, 20(9), 1121–1132.

- Singh, P., & Singh, P. (2020). Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach. Journal of Molecular Modeling, 26(11), 304.

- Al-Jaber, A. S. (2018). Conformational stability, spectroscopic and computational studies, hikes' occupied molecular orbital, lowest unoccupied molecular orbital, natural bond orbital analysis and thermodynamic parameters of anticancer drug on nanotube-A review. Journal of Molecular Structure, 1155, 895–904.

Sources

- 1. Buy Ethyl N-hydroxyethanimidate | 10576-12-2 [smolecule.com]

- 2. Ethyl N-hydroxyacetimidate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl N-hydroxyethanimidate|97%|CAS 10576-12-2 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Key chemical reactions involving Ethyl N-hydroxyethanimidate

An In-depth Technical Guide to the Core Chemical Reactions of Ethyl N-hydroxyethanimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a pivotal reagent and building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic N-hydroxy group and a reactive imidate moiety, renders it exceptionally versatile. This guide provides an in-depth exploration of the core chemical transformations involving Ethyl N-hydroxyethanimidate, moving beyond simple reaction lists to explain the underlying principles and experimental causality. We will delve into its synthesis, key reactions at the N-hydroxy group, its role as a precursor in heterocyclic chemistry, and its applications in constructing complex molecules relevant to the pharmaceutical and agrochemical industries. Detailed protocols and mechanistic diagrams are provided to serve as a practical resource for the laboratory scientist.

Introduction and Physicochemical Profile

Ethyl N-hydroxyethanimidate (EAH) is a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its structure, featuring an sp²-hybridized carbon double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group, is the source of its diverse reactivity. This arrangement allows for reactions typical of oximes while also enabling transformations characteristic of imidates. EAH serves as a stable, accessible precursor for the synthesis of O-substituted hydroxylamines, various heterocyclic systems, and other valuable molecular scaffolds.[2][3]

Before exploring its reactivity, it is essential to understand its fundamental properties.

| Property | Value | Source |

| CAS Number | 10576-12-2 | [4][5] |

| Molecular Formula | C₄H₉NO₂ | [4][5] |

| Molecular Weight | 103.12 g/mol | [4][5] |

| IUPAC Name | ethyl (1Z)-N-hydroxyethanimidate | [4] |

| Appearance | Colorless to yellow liquid or fused solid | [6][7] |

| SMILES | CCO/C(=N\O)/C | [4] |

| InChI Key | QWKAVVNRCKPKNM-PLNGDYQASA-N | [4] |

Synthesis of Ethyl N-hydroxyethanimidate

The classical approach to synthesizing N-hydroxyimidates involves the Pinner reaction to form an imidate salt, followed by reaction with hydroxylamine.[1] However, this method often requires the handling of anhydrous hydrogen chloride gas, which is inconvenient and hazardous. A more modern, efficient, and safer laboratory-scale synthesis has been developed that generates the requisite ethyl acetimidate hydrochloride in situ from acetyl chloride.[8]

The causality behind this improved method lies in its operational simplicity and safety. Acetyl chloride reacts with ethanol to generate HCl gas directly in the reaction medium, which then participates in the Pinner reaction with acetonitrile. This circumvents the need for a dedicated gas cylinder and associated handling equipment, making the synthesis more accessible.

Experimental Protocol: Efficient Synthesis of Ethyl N-hydroxyethanimidate[8]

Step 1: Preparation of Ethyl Acetimidate Hydrochloride

-

To a stirred solution of acetonitrile (1.0 equiv.) and ethanol (1.5 equiv.) in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, add acetyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The product, ethyl acetimidate hydrochloride, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of Ethyl N-hydroxyethanimidate

-

Suspend the ethyl acetimidate hydrochloride (1.0 equiv.) and hydroxylamine hydrochloride (1.0 equiv.) in ethanol.

-

Cool the mixture to 0 °C and add a solution of a suitable base, such as potassium carbonate (2.0 equiv.) or sodium hydroxide, portion-wise while monitoring the pH to maintain basic conditions.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or chromatography to yield pure Ethyl N-hydroxyethanimidate.

Key Reactions at the N-Hydroxy Group

The hydroxyl group is the primary site of reactivity for many synthetically useful transformations of EAH. The oxygen atom is nucleophilic and can be readily functionalized via alkylation, arylation, and acylation.

O-Alkylation and O-Arylation

The derivatization of the hydroxyl group is a cornerstone of EAH's utility. O-arylated hydroxylamines, in particular, are important substructures in many biologically active molecules. Palladium-catalyzed cross-coupling reactions provide an effective method for the O-arylation of EAH.[2]

The choice of a palladium catalyst is critical; the catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the N-hydroxyethanimidate, and subsequent reductive elimination to form the C-O bond and regenerate the catalyst. This pathway provides a controlled and high-yielding route to products that would be difficult to access through classical nucleophilic aromatic substitution.

Experimental Protocol: Palladium-Catalyzed O-Arylation[2]

-

To an oven-dried flask, add Ethyl N-hydroxyethanimidate (1.2 equiv.), an aryl bromide (1.0 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the O-aryl N-hydroxyethanimidate.

O-Acylation

O-acylation proceeds readily by treating EAH with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction is often used to install a leaving group on the oxygen atom, activating the molecule for subsequent rearrangements or providing access to O-acyl hydroxylamine derivatives.[3][9]

Ethyl N-hydroxyethanimidate in Heterocyclic Synthesis

EAH is a potent precursor for constructing nitrogen- and oxygen-containing heterocycles, which form the core of countless pharmaceuticals.

[3+2] Cycloaddition Reactions

While not a direct 1,3-dipole, the N-hydroxy group of EAH can be transformed into a nitrone or a related 1,3-dipolar species. This unlocks the powerful [3+2] cycloaddition pathway for synthesizing five-membered heterocycles like isoxazolidines.[10] The generation of the transient nitrone can be achieved through various methods, such as oxidation or condensation with an aldehyde. The resulting dipole then reacts with an alkene (dipolarophile) in a concerted, stereospecific manner.

This strategy is highly valued in medicinal chemistry for its ability to rapidly build molecular complexity. The choice of dipolarophile dictates the substitution pattern on the resulting isoxazolidine ring, allowing for the systematic exploration of chemical space in a drug discovery program.

Sources

- 1. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]

- 4. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl N-hydroxyacetimidate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Ethyl N-hydroxyacetimidate, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl N-hydroxyacetimidate, 97% | Fisher Scientific [fishersci.ca]

- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

An In-depth Technical Guide to Ethyl N-hydroxyethanimidate: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Ethyl N-hydroxyethanimidate in Modern Synthesis

Ethyl N-hydroxyethanimidate, also known as ethyl acetohydroximate, is a valuable and versatile intermediate in organic synthesis.[1][2][3] Its significance lies in the unique reactivity of its N-hydroxyimine moiety coupled with an ethoxy group, which opens a gateway to a diverse range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, and key applications, with a focus on its utility for researchers and professionals in the field of drug development and agrochemical research. While not a final drug product itself, its role as a critical building block for constructing complex bioactive molecules makes it a compound of significant interest.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in any research or development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| CAS Number | 10576-56-5 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 22-25 °C | [1][2] |

| Boiling Point | 55-58 °C at 6 mmHg | [1][2] |

| Density | Approximately 1.0 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| Synonyms | Ethyl acetohydroximate, N-Hydroxyethanimidic acid ethyl ester | [1][2][3] |

Commercial Availability and Major Suppliers

Ethyl N-hydroxyethanimidate is commercially available from a number of reputable chemical suppliers, typically offered in research-grade purities. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Fisher Scientific | Ethyl N-hydroxyacetimidate | 97% | 5g, 10g, 25g, 100g |

| Sigma-Aldrich (Merck) | Ethyl N-hydroxyacetimidate | ≥95% | 5g, 25g |

| TCI America | Ethyl N-hydroxyacetimidate | >97% | 5g, 25g |

| Santa Cruz Biotechnology | Ethyl N-hydroxyacetimidate | Contact for details | |

| Chem-Impex International | Ethyl N-hydroxyacetimidate | >97% | 1g, 5g, 10g, 25g |

| BenchChem | Ethyl N-hydroxyethanimidate | Contact for details |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of Ethyl N-hydroxyethanimidate: A Detailed Protocol

While commercially available, an in-house synthesis of Ethyl N-hydroxyethanimidate can be a cost-effective option for large-scale needs. The following protocol is adapted from a peer-reviewed publication and a detailed patent, providing a reliable method for its preparation.[4]

Reaction Scheme

Caption: Synthesis of Ethyl N-hydroxyethanimidate.

Step-by-Step Experimental Protocol

Part 1: Preparation of Ethyl Acetimidate Hydrochloride

-

Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Charge the flask with anhydrous ethanol (1.0 equivalent) and a suitable anhydrous solvent such as diethyl ether or toluene.

-

HCl Gas Introduction: Cool the mixture to 0 °C using an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas (1.1 equivalents) through the solution with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

-

Reaction: After the addition of HCl is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it stand at room temperature overnight. A white precipitate of ethyl acetimidate hydrochloride will form.

-

Isolation: Collect the solid precipitate by filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum.

Part 2: Conversion to Ethyl N-hydroxyethanimidate

-

Apparatus Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet (if using ammonia gas), prepare a suspension of hydroxylamine hydrochloride (1.1 equivalents) or hydroxylamine sulfate (0.55 equivalents) in an anhydrous solvent like dimethylformamide (DMF).

-

Base Addition: Cool the hydroxylamine suspension to 0 °C.

-

Method A (Ammonia Gas): Slowly bubble anhydrous ammonia gas through the suspension until the hydroxylamine salt has been neutralized.[5]

-

Method B (Potassium Carbonate): Add powdered anhydrous potassium carbonate (1.1 equivalents) portion-wise to the suspension.

-

-

Addition of Imidate Hydrochloride: To the neutralized hydroxylamine mixture, add the previously prepared ethyl acetimidate hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup:

-

Filter the reaction mixture to remove any inorganic salts.

-

The filtrate contains the product, which can be purified by vacuum distillation. The solvent (DMF) can be removed under reduced pressure, and the crude product can then be distilled.

-

Safety and Handling Considerations

Ethyl N-hydroxyethanimidate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also moisture-sensitive, so anhydrous conditions are recommended for its synthesis and storage.

Applications in Drug Development and Agrochemical Synthesis

The primary utility of Ethyl N-hydroxyethanimidate lies in its role as a versatile precursor to a variety of functional groups, most notably hydroxamic acids and carbamoyloximes.

Precursor to Hydroxamic Acids

Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to chelate metal ions in the active sites of metalloenzymes.[6][7] This property has led to the development of numerous drugs, particularly histone deacetylase (HDAC) inhibitors for cancer therapy.[7]

Ethyl N-hydroxyethanimidate can be readily converted to acetohydroxamic acid, which can then be used as a key building block in the synthesis of more complex hydroxamic acid derivatives.

Caption: Pathway to Hydroxamic Acid-based Drug Candidates.

While direct incorporation of the entire Ethyl N-hydroxyethanimidate molecule into a final drug is less common, its role as a source of the acetohydroxamic acid moiety is significant. This approach allows for the late-stage introduction of the metal-chelating group, which can be advantageous in a multi-step synthesis.

Synthesis of Carbamoyloximes for Agrochemicals